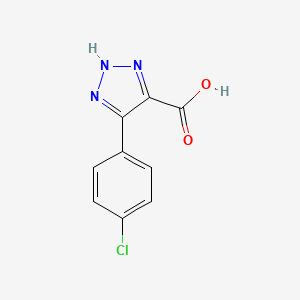

4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

描述

属性

IUPAC Name |

5-(4-chlorophenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESNQQQZZQUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 4-Chlorophenylhydrazine with Carboxylic Acid Derivatives

A classical approach involves the reaction of 4-chlorophenylhydrazine with suitable carboxylic acid derivatives to form the triazole ring. This process typically requires:

- Catalysts: Strong acids or bases to facilitate ring closure.

- Reaction Conditions: Controlled temperature and solvent environment to optimize yield.

- Industrial Adaptation: Large-scale reactors with precise temperature control and high-purity raw materials are used to minimize impurities and ensure batch consistency.

This method is well-suited for industrial production due to its scalability and reproducibility, yielding the target compound with high purity.

Hydrolysis of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acid Esters

An alternative preparation involves synthesizing the ethyl ester of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid followed by hydrolysis under alkaline conditions. This method is:

- Effective for obtaining the free acid.

- Dependent on the availability of ester precursors.

- Suitable for industrial scale with controlled hydrolysis steps.

This approach was reported in patent literature as a practical route with high yield and industrial applicability.

Reaction Conditions and Reagents

Industrial Production Considerations

- Raw Material Purity: High purity of 4-chlorophenylhydrazine and carboxylic acid derivatives is essential to minimize side products.

- Reaction Monitoring: Use of in-line analytical techniques (e.g., HPLC) to ensure reaction completeness.

- Safety: Handling of potentially explosive azides and corrosive catalysts requires strict safety protocols.

- Yield Optimization: Precise temperature control and catalyst choice significantly affect the yield and purity of the final product.

Chemical Reaction Analysis

The compound can undergo various transformations post-synthesis, including oxidation, reduction, and substitution, which may be relevant for further derivatization:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Using lithium aluminum hydride or sodium borohydride.

- Substitution: Via nucleophilic substitution with bases such as sodium hydroxide or potassium carbonate.

These reactions provide routes to analogs and derivatives for diversified applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrazine-Carboxylic Acid Route | 4-chlorophenylhydrazine, acid/base catalyst, controlled temp | Scalable, high purity, industrially viable | Requires careful temperature control |

| Azide-Alkyne Cycloaddition (CuAAC) | 4-chlorophenyl azide, propiolic acid ester, Cu(I) catalyst | Regioselective, mild conditions | Toxic azides, expensive reagents |

| Ester Hydrolysis | Alkali hydrolysis of ester precursor | High yield, simple operation | Requires ester intermediate |

Research Findings and Innovations

- Recent patents emphasize developing preparation methods that avoid expensive and hazardous reagents like propiolic acid esters and sodium azide, aiming for safer and more cost-effective industrial synthesis.

- Optimization of reaction parameters such as catalyst type, solvent choice, and temperature has led to improved yields and process safety.

- The compound’s role as a key intermediate in pharmaceuticals and agrochemicals drives continuous research into more efficient and environmentally benign synthetic routes.

This comprehensive analysis consolidates the current knowledge on the preparation of 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, highlighting established and emerging methods with their practical considerations for research and industrial production.

化学反应分析

Types of Reactions: 4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry: In chemistry, 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical compounds.

Biology: In biological research, the compound is utilized to study various biological processes, including enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding cellular mechanisms.

Medicine: The compound has shown potential in medicinal applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the treatment of infections and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用机制

The mechanism by which 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of Compound A are influenced by substituents on the triazole ring and the aryl group. Below is a detailed comparison with five structurally related compounds, supported by experimental data.

Structural and Functional Modifications

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups :

- Compound A’s 4-chlorophenyl group enhances binding to enzyme active sites (e.g., GO) through hydrophobic and π-π interactions. In contrast, 4-(p-tolyl)-1H-triazole-5-carboxylic acid (Table 1) has a methyl group, which is electron-donating. This reduces electrophilicity and may weaken target binding compared to Compound A .

- The trifluoromethyl (CF₃) group in 1-(4-ClPh)-5-CF₃-triazole-4-COOH increases lipophilicity, improving membrane permeability but reducing aqueous solubility. This compound exhibited potent antitumor activity (GP = 68.09%) against lung cancer cells, suggesting that bulky substituents at position 5 enhance cytotoxicity .

Carboxylic Acid Position :

- Compound A’s carboxylic acid at position 5 allows for hydrogen bonding with residues in GO’s active site, critical for enzyme inhibition. In contrast, 5-(carboxymethyl)-1-(4-ClPh)-triazole-4-COOH (Table 1) has an additional carboxymethyl group at position 5, which may sterically hinder binding despite its higher molecular weight (281.65 vs. 239.62) .

Toxicity and Handling

- 5-(Carboxymethyl)-1-(4-ClPh)-triazole-4-COOH is classified as an irritant, highlighting the importance of substituent choice in minimizing adverse effects .

生物活性

4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Chemical Structure and Properties

- Chemical Formula : C9H6ClN3O2

- Molecular Weight : 223.62 g/mol

- CAS Number : 20725-38-6

The compound features a triazole ring, which is known for its ability to interact with biological targets, making it a valuable candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorophenylhydrazine with appropriate carboxylic acid derivatives. The process is often catalyzed by strong acids or bases to facilitate the formation of the triazole ring. Industrial methods focus on optimizing yield and purity through controlled reactions and precise temperature management .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the chlorophenyl group enhances this activity by improving the compound's lipophilicity, allowing better membrane penetration .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, its ability to interact with cholinesterases makes it a candidate for treating conditions related to acetylcholine dysregulation, such as Alzheimer's disease. In silico studies suggest that this compound could effectively inhibit both acetylcholinesterase and butyrylcholinesterase .

Antioxidant Activity

In addition to its antimicrobial and enzyme inhibition properties, this compound has been evaluated for its antioxidant capabilities. Studies have shown that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related damage in cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing various triazole derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Enzyme Inhibition

A recent investigation into cholinesterase inhibitors highlighted that this compound showed promising results in inhibiting acetylcholinesterase activity in vitro. The IC50 value was significantly lower than that of several known inhibitors, suggesting its potential use in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : Facilitates binding to target enzymes and receptors.

- Chlorophenyl Group : Enhances lipophilicity and membrane permeability.

These interactions lead to modulation of various biological processes, including enzyme activity and cellular signaling pathways.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 4-(4-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid | Moderate | Moderate | Low |

| 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Low | High | High |

This table illustrates how this compound compares with similar compounds in terms of biological activities.

常见问题

Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A common approach involves:

Reacting 4-chlorophenyl azide with a propiolic acid derivative (e.g., ethyl propiolate) under Cu(I) catalysis to form the triazole core.

Hydrolysis of the ester group to yield the carboxylic acid functionality.

Purity optimization requires careful column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ≈ 0.3 in 1:1 EtOAc/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H NMR (DMSO-d6): Aromatic protons (δ 7.4–7.6 ppm, multiplet for 4-chlorophenyl), triazole proton (δ 8.2–8.5 ppm), and carboxylic acid proton (δ 12–13 ppm, broad).

- ¹³C NMR : Carboxylic acid carbon (δ ~165 ppm), triazole carbons (δ ~145–150 ppm).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 3100–2500 cm⁻¹ (broad O-H stretch).

- HRMS : Expected [M-H]⁻ ion at m/z 223.01 (C9H6ClN3O2⁻). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s triazole-carboxylic acid scaffold is explored for:

- Enzyme inhibition : Modulating kinases or proteases via hydrogen bonding with the carboxylic acid group.

- Antimicrobial activity : The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration.

- Metal coordination : The triazole nitrogen atoms can bind transition metals for catalytic studies .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what are common pitfalls?

Yield optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional).

- Replace Cu(I) with Cu@MOF catalysts for recyclability and reduced copper contamination.

Pitfalls : - Azide dimerization: Control stoichiometry and avoid excess NaN3.

- Carboxylic acid degradation: Use mild hydrolysis conditions (e.g., LiOH/THF/H2O instead of strong acids) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Chlorine vs. fluorine : Fluorine at the phenyl para position increases electronegativity, enhancing hydrogen-bond acceptor strength but reducing lipophilicity.

- Triazole substituents : Methyl groups at N1 improve metabolic stability but may sterically hinder target binding. Comparative SAR studies using analogs (e.g., 4-fluorophenyl or 2,4-dichlorophenyl derivatives) are recommended .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

- Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or β-lactamases).

- Use DFT calculations (Gaussian 09) to analyze electron density maps, identifying reactive sites for functionalization.

- Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, pH) can skew results. Standardize protocols using CLSI guidelines.

- Solubility issues : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v and confirm solubility via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。